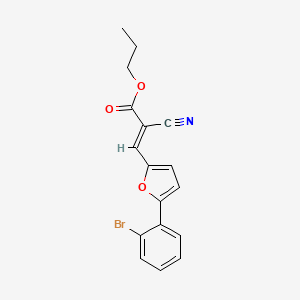

(E)-propyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

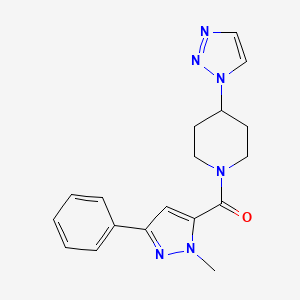

Molecular Structure Analysis

The molecular structure of “(E)-propyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate” would be characterized by the presence of a furan ring, a bromophenyl group, and a cyanoacrylate group. The furan ring is a five-membered aromatic heterocycle containing an oxygen atom . The bromophenyl group consists of a phenyl ring with a bromine atom attached, and the cyanoacrylate group is a polar moiety containing a nitrile and a carbonyl group.Chemical Reactions Analysis

The furan ring in the compound can undergo a variety of reactions. For example, it can participate in electrophilic aromatic substitution reactions . The bromophenyl group can be involved in palladium-catalyzed cross-coupling reactions . The cyanoacrylate group is reactive towards nucleophiles and can participate in Michael addition reactions.科学的研究の応用

Green Organic Synthesis

- Enantioselective Reduction : A study discusses the synthesis of E-2-cyano-3(furan-2-yl) acrylamide and its enantioselective reduction by marine and terrestrial fungi, yielding compounds with potential for green organic chemistry applications due to their unique CN-bearing stereogenic centers (Jimenez et al., 2019).

Photophysical Properties

- Solvent Polarity Effects : The impact of solvent polarity on the photophysical properties of certain chalcone derivatives, including molecules with furan components, was studied, demonstrating their potential in applications requiring understanding of intramolecular charge transfer and solvent effects (Kumari et al., 2017).

Solar Cell Applications

- Organic Sensitizers : Research on organic sensitizers for solar cell applications includes the development of molecules with furan and cyanoacrylic acid functionalities, highlighting their efficiency in converting photons to current, which is crucial for photovoltaic technologies (Kim et al., 2006).

Antimicrobial Activity

- Furan Derivatives : Studies on the antimicrobial activity of furan derivatives, including those with bromophenyl groups, suggest their potential in developing new antimicrobial agents with specific activity profiles (Buchta et al., 2004).

Electronic Materials

- LED and Solar Cell Materials : Furan-based electronic materials, including chalcone derivatives, have been explored for their applications in LED and solar cell fabrication, focusing on their photoluminescence, optical band gap, and thermal stability (Davanagere & Jayarama, 2019).

作用機序

Target of action

Without specific studies, it’s hard to predict the exact targets of this compound. Compounds with similar structures have been used in the design of new drugs and drug delivery devices .

Action environment

Environmental factors such as pH could potentially influence the compound’s action, efficacy, and stability. For example, boronic acids and their esters, which have structural similarities to this compound, are known to be only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological pH .

特性

IUPAC Name |

propyl (E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO3/c1-2-9-21-17(20)12(11-19)10-13-7-8-16(22-13)14-5-3-4-6-15(14)18/h3-8,10H,2,9H2,1H3/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQKASPMXVFUPK-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2Br)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2947677.png)

![(1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-((2-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2947688.png)

![N'-(2-cyanophenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2947692.png)

![{2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine](/img/structure/B2947693.png)

![4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2947696.png)